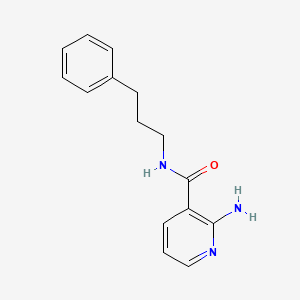

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine, an aromatic heterocycle, is known for its significant clinical diversity and is a key component in many pharmaceuticals and agrochemicals . The compound’s structure includes a pyridine ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a phenylpropyl group attached to the nitrogen of the carboxamide.

Métodos De Preparación

The synthesis of 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-pyridinecarboxylic acid with 3-phenylpropylamine under appropriate conditions to form the desired amide bond . The reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine carboxamides, including 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide, exhibit promising anticancer properties. A study demonstrated that modifications of pyridine derivatives can lead to selective inhibition of cancer cell proliferation, particularly against specific cancer types such as breast and prostate cancer. The structure-activity relationship (SAR) studies highlighted the importance of the 3-phenylpropyl substituent in enhancing cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro assays revealed that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Biochemical Applications

Enzyme Inhibition

this compound has been studied as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, its role as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) has been investigated. This enzyme is crucial in lipid metabolism and signaling pathways related to inflammation and pain. The compound's ability to inhibit NAPE-PLD could provide insights into developing analgesics with fewer side effects compared to conventional pain medications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with low toxicity to normal cells. |

| Study 2 | Antimicrobial Properties | Showed significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of NAPE-PLD, with implications for pain management therapies. |

Mecanismo De Acción

The mechanism of action of 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The amino group and the carboxamide moiety allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific target and the context of its use.

Comparación Con Compuestos Similares

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide can be compared with other pyridine derivatives such as:

2-amino-3-methylpyridine: Similar in having an amino group at the 2-position but differs in the substitution pattern on the pyridine ring.

Thienopyridine derivatives: These compounds have a fused thiophene ring and exhibit different biological activities.

Indole derivatives: While not pyridine-based, indole derivatives share some structural similarities and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

The compound 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an amino group and a phenylpropyl chain, which is crucial for its biological interactions.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, impacting pathways such as cell proliferation and apoptosis.

- Modulation of Protein Interactions : The presence of the phenyl group can enhance binding affinity to target proteins, affecting their functional dynamics.

Anticancer Activity

Studies have demonstrated that derivatives of pyridine carboxamides can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 20.1 |

| Related Compound A | KB-V1 | 14.0 |

| Related Compound B | HL60 | 0.69 |

These findings suggest that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) formation, leading to increased cytotoxicity in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Analogous compounds have shown selective activity against pathogens like Chlamydia trachomatis, indicating that structural modifications can enhance selectivity and potency against specific bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl ring and the pyridine nitrogen in modulating biological activity. For example:

- Electron-Withdrawing Groups : The introduction of groups like -CF₃ or -NO₂ at specific positions enhances the inhibitory activity against targets such as FOXM1, a transcription factor involved in cancer progression.

- Hydrophobic Interactions : The length and branching of the alkyl chains impact lipophilicity, influencing absorption and bioavailability.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 20.1 µM. The mechanism was linked to ROS generation leading to apoptosis .

- Animal Models : In vivo studies using murine models showed that similar compounds could reduce tumor growth significantly when administered at optimized doses, suggesting potential for therapeutic applications .

Propiedades

IUPAC Name |

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c16-14-13(9-5-10-17-14)15(19)18-11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H2,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLXPGOELANJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.